![molecular formula C17H29N5O B5590996 6-[4-(2-ethylbutanoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5590996.png)
6-[4-(2-ethylbutanoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine
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Overview
Description
Synthesis Analysis
Synthesis of similar pyrimidine derivatives typically involves nucleophilic substitution reactions. For example, a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized via this method (Mallesha et al., 2012). Another example includes the synthesis of 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, which was synthesized via electrophilic fluorination (Eskola et al., 2002).
Molecular Structure Analysis
The molecular structure of similar compounds involves complex interactions. For instance, the compound [Co(C14H16N5O3)2]·2H2O features a CoII atom exhibiting a distorted trans-CoN2O4 octahedral geometry, defined by two monodentate N-bonded and two bidentate O,O′-bonded anions (Qi et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often result in the formation of derivatives with varied properties. For instance, derivatives of pyrido[2,3-d]pyrimidine have been synthesized and shown to have antibacterial activity (Matsumoto & Minami, 1975).
Physical Properties Analysis
The physical properties of pyrimidine and piperazine derivatives are influenced by their molecular structure. For example, the crystal and molecular structures of isothiazolopyridines were determined to understand their properties (Karczmarzyk & Malinka, 2008).
Chemical Properties Analysis
The chemical properties of such compounds are often analyzed in the context of their potential biological activity. For instance, a series of 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and screened for antimicrobial activity, highlighting their chemical properties (Krishnamurthy et al., 2011).
properties
IUPAC Name |
1-[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]-2-ethylbutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N5O/c1-6-14(7-2)17(23)22-10-8-21(9-11-22)16-12-15(20(4)5)18-13(3)19-16/h12,14H,6-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBDZDRZUJHLMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)C2=CC(=NC(=N2)C)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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